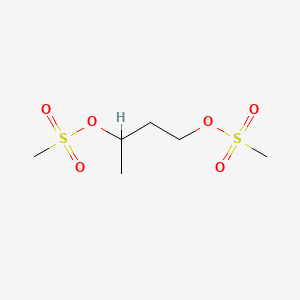

3-Methylsulfonyloxybutyl methanesulfonate

Descripción general

Descripción

1,3-Butanediol, dimethanesulfonate (also known as busulfan ) is a white crystalline material with melting points in the range of 106–107°C . It serves as an active pharmaceutical ingredient (API) in anti-cancer drugs . Its chemical designation is 1,4-butanediol dimethanesulfonate . Busulfan is a cell cycle non-specific alkylating antineoplastic agent belonging to the class of alkyl sulfonates . It is used primarily in the treatment of chronic myeloid leukemia (CML) and other leukemias, lymphomas, and myeloproliferative disorders .

Molecular Structure Analysis

The molecular formula of busulfan is C6H14O6S2 , and its structure consists of a 1,4-butanediol backbone with two methanesulfonate groups attached to adjacent carbon atoms. The compound is a colorless, bittersweet, water-soluble liquid .

Chemical Reactions Analysis

Busulfan is primarily used as an alkylating agent in cancer therapy. Its mechanism of action involves alkylation of DNA , leading to cross-linking and damage to DNA strands. This interference disrupts DNA replication and transcription, ultimately inhibiting cell growth and division . Additionally, busulfan can undergo ring-opening hydrogenolysis to produce 1,3-butanediol .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Assay Development for Content Uniformity

- Content Uniformity of Busulfan Capsules : The development of a high-performance liquid chromatography-mass spectrometry (HPLC-MS) method to determine the content uniformity of busulfan (1,4-butanediol dimethanesulfonate) capsules. This method was crucial for ensuring consistent dosing in extemporaneously prepared capsules used in high-dose regimens, particularly for haematopoietic stem cell transplantation (Mürdter et al., 2012).

DNA Damage and Cytotoxicity Studies

- DNA Damage Induction by Busulfan : Research exploring the mechanism of cytotoxicity of busulfan, revealing its ability to cause DNA intrastrand cross-linking at specific sequences. This was significant in understanding busulfan's role in treating chronic myelogenous leukemia (Iwamoto et al., 2004).

Hematopoietic Stem Cell Transplantation (HSCT) Preparation

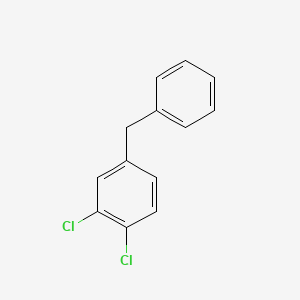

- Comparison of Busulfan Analogues : A comparative study of different busulfan analogues in their efficacy for depleting hematopoietic stem cells and promoting donor-type chimerism in bone marrow transplant recipients. This research provided insights into alternative conditioning drugs for HSCT (Westerhof et al., 2000).

Agricultural and Pest Control Research

- Sterility Induction in Pests : Investigation into busulfan's ability to induce sterility in pests like boll weevils, exploring its potential as a pest control agent without affecting pheromone production (Klassen & Earle, 1970).

Protein Modification and Biochemical Research

- Protein Interaction with Busulfan : A study on the interaction of busulfan with thiol redox proteins, demonstrating its ability to modify cysteine residues in proteins. This finding contributes to understanding busulfan's biochemical effects beyond DNA cross-linking (Scian et al., 2016).

Biotechnological Production and Synthesis

- Production of 1,3-Butanediol by Engineered Bacteria : Genetic engineering of Escherichia coli for the production of 1,3-butanediol from glucose, highlighting the potential of microbial synthesis for industrial applications (Kataoka et al., 2013).

Safety and Hazards

Propiedades

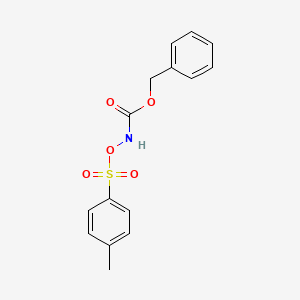

IUPAC Name |

3-methylsulfonyloxybutyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6S2/c1-6(12-14(3,9)10)4-5-11-13(2,7)8/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXGDEPESDDDLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOS(=O)(=O)C)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64923-50-8 | |

| Record name | 1,3-Butanediol, dimethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064923508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC220530 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

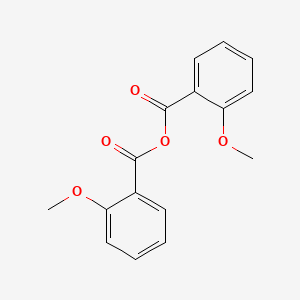

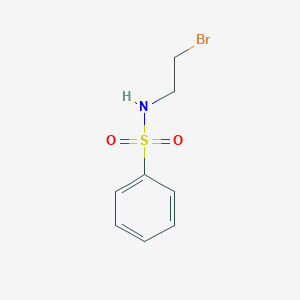

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![14-[(2r,5s,6s)-6-Hydroxy-5-methylpiperidin-2-yl]tetradecan-2-one](/img/structure/B3055387.png)

![N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B3055395.png)